4-Isopropyl-cyclohexanecarboxylic acid
Description
4-Isopropyl-cyclohexanecarboxylic acid (CAS: 7077-05-6) is a cyclohexane derivative with a carboxylic acid group at position 1 and an isopropyl substituent at position 4 of the cyclohexane ring. It exists in cis- and trans-isomeric forms, with the trans isomer being more commonly referenced in pharmaceutical contexts . This compound is also known as hexahydrocumic acid and is utilized as a synthetic intermediate in drug development, notably as a related substance (Nateglinide Impurity A) in the production of the antidiabetic drug nateglinide .
Key properties include:
- Molecular formula: C₁₀H₁₈O₂
- Stereoisomerism: The trans isomer (CAS: 7084-93-7) and cis isomer (CAS: 62067-45-2) exhibit distinct spatial arrangements, impacting their physicochemical behavior .
- Synthesis: Prepared via carboxylation of 4-isopropylcyclohexane precursors or through oxalyl chloride-mediated conversion of the acid to its acyl chloride derivative .
Properties
IUPAC Name |
1-propan-2-ylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)10(9(11)12)6-4-3-5-7-10/h8H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYXSRKVNPPTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Isopropyl-cyclohexanecarboxylic acid typically involves the hydrogenation of 4-Isopropylbenzoic acid. The process includes the following steps:
Hydrogenation: 4-Isopropylbenzoic acid is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Chemical Reactions Analysis
Epimerization Reactions
The cis/trans isomerization of 4-isopropyl-cyclohexanecarboxylic acid is critical for industrial synthesis, where the trans isomer is thermodynamically favored.
Base-Catalyzed Epimerization
Heating cis- or mixed isomers with potassium hydroxide (KOH) in high-boiling solvents (e.g., Shellsol 71, diethylene glycol) at 130–220°C drives equilibrium toward the trans isomer. Key parameters include:
Example Protocol :
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Reactants : this compound (cis:trans = 73:27), KOH (2 eq.), Shellsol 71 .
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Conditions : 140–150°C, 3.5 hours.
Solvent and Base Comparison
Experimental results from US5831118A highlight solvent/base effects:
| Solvent/Base | Temperature (°C) | Time (h) | Trans Proportion (%) |
|---|---|---|---|
| Diethylene glycol | 145–165 | 7 | 99.6 |
| P-cymene | 140–150 | 5.8 | 98.4 |
| Sodium hydroxide | 150–160 | 4.8 | 30.4 |
| Barium hydroxide | 150–160 | 4 | 32.4 |
KOH outperforms other bases due to selective salt precipitation, enabling >98% trans purity .
Hydrogenation Reactions
4-Isopropyl-benzoic acid undergoes catalytic hydrogenation to form cis/trans mixtures of this compound.
Catalytic Reduction
Industrial Process :
Esterification
Methyl esters of this compound are intermediates in epimerization:
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Reagents : Methanol/H⁺ or dimethyl sulfate.
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Application : Facilitates base-mediated isomerization at 150°C with NaH .
Acid Chloride Formation
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Reagents : Thionyl chloride (SOCl₂) or PCl₅.
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Use : Precursor for amide/peptide synthesis in drug intermediates (e.g., Nateglinide) .
Crystallization
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Method : Acidification of potassium trans-4-isopropyl-cyclohexanecarboxylate with HCl/H₂SO₄.
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Conditions : pH ≤1.0, chloroform extraction, recrystallization from methanol/water .
Mother Liquor Recycling
Scientific Research Applications
Pharmaceutical Applications
1.1 Role as a Pharmaceutical Intermediate
4-Isopropyl-cyclohexanecarboxylic acid is primarily recognized for its role as an intermediate in the synthesis of Nateglinide , a medication used for managing blood sugar levels in diabetic patients. Nateglinide is a D-phenylalanine derivative that stimulates insulin secretion from pancreatic beta cells, particularly effective for controlling postprandial blood glucose levels . The compound's structural similarity to Nateglinide suggests that it may exhibit related biological properties.
1.2 Synthesis of Nateglinide
The synthesis of Nateglinide involves several steps where this compound serves as a crucial precursor. Various methods have been developed to convert this acid into Nateglinide or its derivatives, leveraging its unique chemical properties to enhance efficacy and stability .
Chemical Research Applications
2.1 Synthesis Techniques
Multiple synthesis techniques exist for producing this compound, each yielding different isomeric ratios and purities depending on reaction conditions such as temperature and solvent choice. For instance, epimerization methods can convert the cis form to the trans form with high purity levels (up to 100%) through specific heating and the use of bases like potassium hydroxide .
2.2 Use in Liquid Crystals and Pesticides
Beyond pharmaceuticals, this compound is utilized as an intermediate in the production of liquid crystals and pesticides. Its structural characteristics make it valuable in developing compounds with specific reactivity profiles essential for these applications .
Synthesis of Nateglinide Derivatives
A study highlighted the synthesis of Nateglinide derivatives from this compound through a series of reactions involving reduction and acylation processes. The resulting compounds demonstrated enhanced biological activity compared to their precursors, showcasing the potential for developing more effective antidiabetic medications.
Epimerization Processes
Research has documented various epimerization processes that yield high-purity trans-4-isopropyl-cyclohexanecarboxylic acid from its cis counterpart. These processes typically involve heating in the presence of bases and have been optimized to achieve yields exceeding 90% purity .
Mechanism of Action
The mechanism of action of 4-Isopropyl-cyclohexanecarboxylic acid is primarily related to its role as an intermediate in the synthesis of other biologically active compounds. For instance, in the case of Nateglinide, it acts by stimulating the release of insulin from pancreatic beta cells, thereby helping to regulate blood glucose levels .
Comparison with Similar Compounds
Research Findings and Implications
- Isomer-Specific Reactivity : The trans isomer’s axial carboxyl group facilitates nucleophilic reactions, while the cis isomer’s equatorial position favors sterically hindered syntheses .
- Biological Activity : Amide derivatives (e.g., 925192-74-1) exhibit improved membrane permeability, making them candidates for protease inhibitors .
- Thermal Stability : Trans-4-isopropyl-cyclohexanecarboxylic acid shows higher thermal stability (decomposition >200°C) compared to ester derivatives (decomposition ~150°C) .
Biological Activity
4-Isopropyl-cyclohexanecarboxylic acid, also known as trans-4-isopropylcyclohexanecarboxylic acid, is an organic compound with significant implications in medicinal chemistry, particularly as a precursor in the synthesis of Nateglinide, a hypoglycemic agent used in diabetes management. This article explores the biological activity of this compound, its pharmacological relevance, and related research findings.
- Molecular Formula : CHO
- Molecular Weight : Approximately 170.25 g/mol
- Structure : The compound exists primarily in the trans configuration, which is crucial for its biological activity.
Synthesis of Nateglinide
This compound serves as an intermediate in the synthesis of Nateglinide, a D-phenylalanine derivative. Nateglinide acts by stimulating insulin secretion from pancreatic beta cells, thereby aiding in the control of postprandial blood glucose levels in diabetic patients .
Insulin Secretion and Glucose Metabolism
Research indicates that compounds structurally related to Nateglinide, including this compound, may exhibit similar biological properties. Studies have shown that Nateglinide effectively enhances insulin secretion in response to meals, which implies that its precursors could also influence glucose metabolism .
Interaction with Enzymes
Investigations into the metabolic pathways involving this compound have highlighted its potential interactions with enzymes critical to glucose metabolism. These studies often focus on pharmacokinetics and possible interactions with other diabetes medications .
Case Studies and Experimental Data
- Pharmacokinetics : A study examining the pharmacokinetic profile of Nateglinide found that its efficacy is closely linked to its structural components, suggesting that this compound may share similar metabolic pathways.
- Comparative Analysis : In comparative studies with other cyclohexane derivatives, this compound demonstrated a unique capacity to modulate insulin release, underscoring its significance as a precursor compound .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical methods. The purity and isomeric ratio can significantly affect the biological activity and pharmacological applications:
| Synthesis Method | Yield | Purity |
|---|---|---|
| Heating with KOH | High | 93%-100% |
| Direct esterification | Moderate | Variable |
These methods can yield different isomeric forms (cis/trans), with the trans form being preferred for biological applications due to its enhanced stability and activity .
Q & A
Q. How can I confirm the identity of 4-isopropyl-cyclohexanecarboxylic acid using spectroscopic and chromatographic methods?
- Methodological Answer: Combine H/C NMR to verify substituent positions (e.g., cyclohexane ring conformation and isopropyl group integration). For example, the isopropyl group will show a septet (~1.2 ppm, H) and a distinct C signal near 22–25 ppm. Pair this with HPLC (C18 column, methanol/water mobile phase) to assess purity; retention times can be cross-referenced with literature values. The CRC Handbook lists molecular formula CHO and CAS 536-66-3, critical for database matching .
Q. What are the best practices for synthesizing this compound with high enantiomeric purity?
- Methodological Answer: Use Friedel-Crafts acylation to introduce the isopropyl group onto the cyclohexane ring, followed by oxidation (e.g., KMnO/HSO) to convert the methyl group to a carboxylic acid. For enantiomeric control, employ chiral catalysts (e.g., BINOL-derived ligands) during cyclopropane ring-opening steps, as demonstrated in stereoselective cyclohexane carboxylate syntheses . Purify via recrystallization (ethanol/water) to remove diastereomers.
Q. How should I handle solubility challenges during experimental design?
- Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For aqueous-phase reactions, use sonication or co-solvents (e.g., 10% DMSO in PBS). Pre-saturate solutions with inert gases (N) to prevent oxidation of the carboxylic acid group .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
- Methodological Answer: Use density functional theory (DFT) (B3LYP/6-31G* basis set) to model transition states and regioselectivity in derivatization reactions. For example, predict steric hindrance at the cyclohexane ring’s 4-position using molecular dynamics simulations. Validate with experimental X-ray crystallography (SHELXL refinement ) to compare predicted and observed bond angles.
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer: Discrepancies in antimicrobial assays (e.g., MIC values) may arise from impurities or stereochemical variations. Perform LC-MS/MS to verify purity (>98%) and chiral HPLC to confirm enantiomeric ratios. Cross-test in multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) using standardized protocols (CLSI guidelines) .
Q. How can I design a structure-activity relationship (SAR) study for pharmacological applications?
- Methodological Answer: Synthesize derivatives with modifications at the isopropyl group (e.g., tert-butyl, cyclopropyl) or carboxylic acid (ester, amide). Test in vitro for COX-2 inhibition (ELISA) or cytotoxicity (MTT assay). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., cyclooxygenase) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer: At pilot scale, optimize flow chemistry to control reaction exothermicity and minimize racemization. Monitor enantiomeric excess (ee) via polarimetry or chiral GC . For industrial-scale purification, consider simulated moving bed (SMB) chromatography to separate enantiomers efficiently .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
